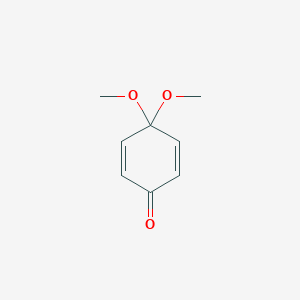

4,4-Dimethoxy-2,5-cyclohexadien-1-one

Description

The exact mass of the compound 4,4-Dimethoxy-2,5-cyclohexadien-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 698250. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Dimethoxy-2,5-cyclohexadien-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethoxy-2,5-cyclohexadien-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxycyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-8(11-2)5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZOEZMUNZGWLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C=CC(=O)C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327874 | |

| Record name | 4,4-Dimethoxy-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-50-2 | |

| Record name | 4,4-Dimethoxy-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethoxy-2,5-cyclohexadien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4-Dimethoxy-2,5-cyclohexadien-1-one chemical properties

An In-depth Technical Guide to 4,4-Dimethoxy-2,5-cyclohexadien-1-one: Properties, Reactivity, and Applications

Introduction

4,4-Dimethoxy-2,5-cyclohexadien-1-one, also known by synonyms such as p-benzoquinone dimethyl monoacetal, is a versatile synthetic intermediate of significant interest to researchers in organic synthesis and drug development.[1][2] Its unique structure, featuring a cyclohexadienone core with a protected ketone functionality in the form of a geminal dimethoxy acetal, renders it a valuable building block. This guide provides a comprehensive overview of its chemical properties, reactivity, and established protocols, offering field-proven insights for its effective utilization in complex molecule synthesis.

The strategic placement of the acetal group masks one of the carbonyls of a p-benzoquinone-like structure. This "umpolung" of reactivity—transforming an electrophilic carbonyl into a protected, non-reactive center—allows for selective reactions at other sites of the molecule, primarily at the α,β-unsaturated ketone system. This guide will delve into the causality behind its synthetic utility, grounded in its distinct electronic and structural features.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its successful application. The physical and spectroscopic data for 4,4-Dimethoxy-2,5-cyclohexadien-1-one are summarized below, providing the foundational knowledge for its handling and characterization.

Physicochemical Data Summary

The following table consolidates the key physical properties of the compound, which are essential for experimental design, including reaction setup and purification.

| Property | Value | Source(s) |

| CAS Number | 935-50-2 | [3][4] |

| Molecular Formula | C₈H₁₀O₃ | [2][3] |

| Molecular Weight | 154.16 g/mol | [3] |

| Appearance | Data not available | [2] |

| Density | 1.11 g/mL at 25 °C (lit.) | [1][2] |

| Boiling Point | 255.6 ± 40.0 °C (Predicted) | [2] |

| Flash Point | 101 °C | [2] |

| Refractive Index | n20/D 1.496 (lit.) | [2] |

Spectroscopic Profile

Spectroscopic analysis is critical for verifying the identity and purity of 4,4-Dimethoxy-2,5-cyclohexadien-1-one. The expected spectral characteristics are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the two equivalent methoxy groups (–OCH₃) as a singlet, and signals for the four vinyl protons (–CH=) on the cyclohexadienone ring. The symmetry of the molecule simplifies the spectrum of the olefinic region.

-

¹³C NMR Spectroscopy : The carbon spectrum will feature a characteristic signal for the carbonyl carbon (C=O) in the downfield region. Other key signals include the quaternary acetal carbon C(OCH₃)₂, the carbons of the methoxy groups, and the sp²-hybridized carbons of the double bonds.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone. Additional bands corresponding to C=C double bond stretching and C-O ether linkages are also prominent.

-

Mass Spectrometry (MS) : Mass spectral analysis provides the molecular weight and fragmentation patterns useful for structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Part 2: Synthesis and Reactivity

The synthetic utility of 4,4-Dimethoxy-2,5-cyclohexadien-1-one stems from its predictable reactivity, which allows for the controlled construction of complex molecular architectures.

General Synthesis Pathway

This compound is typically synthesized via the oxidative dearomatization of a corresponding p-alkoxyphenol. This transformation is a cornerstone of modern organic synthesis, enabling the conversion of planar, aromatic systems into three-dimensional structures.

A common approach involves the oxidation of 4-methoxyphenol in the presence of methanol, which acts as both the solvent and the nucleophile to form the dimethyl acetal.

Caption: General workflow for synthesizing the title compound.

Core Reactivity and Synthetic Applications

The reactivity of 4,4-Dimethoxy-2,5-cyclohexadien-1-one is dominated by the electrophilic nature of its α,β-unsaturated ketone system and its ability to act as a masked quinone.

-

Michael (1,4-Conjugate) Addition : As a classic Michael acceptor, the dienone readily reacts with a wide range of soft nucleophiles. This reaction is fundamental for introducing substituents at the β-position, leading to the formation of functionalized cyclohexenone derivatives.

-

Diels-Alder Reactions : The electron-deficient double bonds allow the compound to function as a potent dienophile in [4+2] cycloaddition reactions. This provides a powerful method for constructing bicyclic systems, which are common cores in natural products and pharmaceutical agents.

-

Rearrangement Reactions : Under acidic conditions, cyclohexadienones can undergo the classic dienone-phenol rearrangement.[6] This reaction pathway can be exploited to synthesize highly substituted phenolic compounds by carefully designing the substrate and choosing the reaction conditions.

-

Precursor to Highly Oxygenated Aromatics : The acetal can be hydrolyzed to unveil the second carbonyl group, regenerating a quinone-like structure. This intermediate or the parent compound can be further functionalized and subsequently aromatized to yield a variety of substituted hydroquinones or phenols, which are valuable in materials science and medicinal chemistry. Recent studies have demonstrated its use in the synthesis of 2-oxygenated dihydrobenzofurans and ortho-phosphinylphenols.[2]

Caption: Key reactivity pathways of the title compound.

Part 3: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. 4,4-Dimethoxy-2,5-cyclohexadien-1-one is classified with specific hazards that require careful management.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

The signal word associated with these hazards is "Warning".[3]

Protocol for Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of safety requires both appropriate engineering controls and consistent use of PPE.

-

Engineering Controls :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection : Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat.[1] Contaminated clothing should be removed and washed before reuse.[1][7]

-

Respiratory Protection : If ventilation is inadequate or if dust/aerosols are generated, use a full-face respirator with an appropriate cartridge.[1]

-

First Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1][7]

-

If on Skin : Immediately wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical help.[1]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][7]

Storage and Disposal

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Keep away from incompatible materials and sources of ignition.

-

Disposal : Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[1][7]

References

-

LookChem. (n.d.). Cas 935-50-2, 4,4-DIMETHOXY-2,5-CYCLOHEXADIEN-1-ONE, 96. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4-Dimethoxy-2,5-cyclohexadien-1-one. PubChem. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-(3,5-Dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy-2,5-cyclohexadien-1-one. Retrieved from [Link]

-

MDPI. (2021, March 22). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Cyclohexadien-1-one, 4,4-dimethyl-. PubChem. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Photochemistry of 4-vinyl-2,5-cyclohexadien-1-ones. A remarkable effect of substitution on the type A and dienone-phenol photorearrangements. Retrieved from [Link]

-

DOI. (n.d.). Reaction of 4-(Alkynyloxy)cyclohexa-2,5-dienones with Dimethyl- Sulfoxide: A Catalyst. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-methoxyphenyl)imino]- - Optional[13C NMR]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl-. PubChem. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Cas 935-50-2,4,4-DIMETHOXY-2,5-CYCLOHEXADIEN-1-ONE, 96 | lookchem [lookchem.com]

- 3. 4,4-Dimethoxy-2,5-cyclohexadien-1-one | C8H10O3 | CID 394648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4-dimethoxycyclohexa-2,5-dien-1-one | 935-50-2 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical Profile & Structural Dynamics

The Architect's Synthon: A Comprehensive Technical Guide to p-Benzoquinone Dimethyl Monoacetal (CAS 935-50-2) in Advanced Organic Synthesis

As an application scientist bridging bench chemistry and scalable process development, I frequently encounter the challenge of functionalizing highly reactive quinones. Unprotected p-benzoquinone is notorious for its degenerate reactivity, often leading to unwanted polymerization, poor regiocontrol, and complex mixtures. By masking one of the carbonyl groups as a dimethyl ketal, we generate p-benzoquinone dimethyl monoacetal (p-QMA) —a desymmetrized synthon that acts as a precision instrument for building complex aromatic and heterocyclic scaffolds.

This whitepaper dissects the physicochemical profile, mechanistic pathways, and self-validating experimental workflows for utilizing p-QMA (CAS 935-50-2) in modern drug development and natural product synthesis.

The utility of p-QMA stems from its unique cross-conjugated dienone system paired with a dimethyl ketal. This structural dichotomy breaks the symmetry of standard p-benzoquinone, allowing chemists to direct nucleophilic attacks and cycloadditions with absolute regioselectivity [1].

Table 1: Quantitative Physicochemical Properties of p-QMA

| Property | Value |

| Chemical Name | 4,4-Dimethoxycyclohexa-2,5-dien-1-one |

| CAS Registry Number | 935-50-2 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Density | 1.11 g/mL at 25 °C |

| Boiling Point | 255.6 ± 40.0 °C (Predicted) |

| Flash Point | 101 °C |

Mechanistic Reactivity & Pathway Mapping

The bifunctionality of p-QMA creates two distinct "Reactivity Zones."

-

The Enone Moiety: Acts as a potent electrophile for 1,4-Michael additions and serves as a highly reactive dienophile in Diels-Alder and Aza-Diels-Alder cycloadditions.

-

The Acetal Moiety: Undergoes acid-catalyzed activation to form a highly reactive oxonium/carbocation intermediate, enabling allylic substitutions and dearomatization/rearomatization cascades [2].

Fig 1: Dual reactivity zones of p-QMA enabling divergent synthetic pathways.

Self-Validating Synthesis Protocol for p-QMA

While p-QMA is commercially available, it is often synthesized in situ or fresh in the lab via the oxidation of 4-methoxyphenol. Historically, Thallium(III) nitrate was used, but modern green chemistry dictates the use of Phenyliodonium diacetate (PIDA)[4].

Protocol: PIDA-Mediated Oxidation of 4-Methoxyphenol

-

Step 1: Dissolve 10 mmol of 4-methoxyphenol in 30 mL of anhydrous methanol under an argon atmosphere.

-

Causality: Methanol acts as both the solvent and the nucleophile. Anhydrous conditions are critical to prevent premature hydrolysis of the resulting acetal back to the quinone.

-

-

Step 2: Cool the reaction flask to 0 °C using an ice bath.

-

Causality: The dearomatization oxidation is highly exothermic. Thermal control suppresses radical side-reactions, over-oxidation, and polymerization of the highly reactive dienone product.

-

-

Step 3: Add 11 mmol of PIDA portion-wise over 15 minutes. Stir for 2 hours at 0 °C.

-

Validation Check: The solution will transition from clear to a deep yellow/orange hue, visually indicating the formation of the cross-conjugated quinone monoacetal.

-

-

Step 4: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x 20 mL).

-

Validation Check: TLC (Hexane:EtOAc 3:1) must show the complete disappearance of the phenol spot (UV active, Rf ~0.3) and the appearance of a new, lower Rf spot corresponding to p-QMA.

-

Advanced Synthetic Applications

Brønsted Acid-Controlled [3+2] Coupling for Dihydrobenzofurans

p-QMA is an exceptional building block for synthesizing 2-oxygenated dihydrobenzofurans—core structures in many neolignans and pharmaceuticals. By reacting p-QMA with alkene nucleophiles under specific acidic conditions, we can trigger a highly regioselective [3+2] annulation.

Protocol: [3+2] Annulation Workflow

-

Step 1: Dissolve 1.0 equiv of p-QMA and 1.2 equiv of the alkene nucleophile in Hexafluoroisopropanol (HFIP).

-

Causality: HFIP is a strong hydrogen-bond donor that stabilizes the highly reactive cationic intermediate without acting as a competing nucleophile.

-

-

Step 2: Add 5 mol% of Trifluoromethanesulfonic acid (TfOH).

-

Causality: Strong Brønsted acids activate the acetal moiety to form the oxonium ion. Limiting the acid to a catalytic 5 mol% prevents the complete hydrolysis of p-QMA into p-benzoquinone.

-

-

Step 3: Stir at room temperature for 2 hours.

-

Validation Check: The reaction mixture will darken as the dearomatization-rearomatization cascade completes. ¹H NMR of the crude will show the disappearance of the distinct dienone olefinic protons (approx. 6.2–6.8 ppm) and the emergence of aromatic protons, confirming successful ring closure.

-

Fig 2: Mechanism of Brønsted acid-controlled [3+2] coupling of p-QMA.

Redox-Neutral α-Functionalization of Pyrrolidines

Recent breakthroughs have utilized p-QMA not just as a structural scaffold, but as an oxidant and coupling partner. In the synthesis of α-aryl-substituted pyrrolidines (found in alkaloids like preussin), p-QMA acts as a redox-neutral driving force. The reaction of pyrrolidine with p-QMA generates an iminium ion. The thermodynamic drive to rearomatize the quinone ring pushes the reaction forward, allowing for facile α-C–H arylation without the need for toxic transition metal catalysts [3].

Handling, Stability, and Storage

To maintain the integrity of p-QMA across long-term drug development campaigns, strict handling protocols must be observed:

-

Moisture Sensitivity: The dimethyl ketal is highly susceptible to hydrolysis in the presence of ambient moisture and trace acids, which will revert the compound to p-benzoquinone. Always handle under an inert atmosphere (Argon or N₂).

-

Thermal & Photostability: Dienones are prone to photo-induced [2+2] cycloadditions and thermal polymerization.

-

Storage Protocol: Store in amber, air-tight glass vials at 2–8 °C. Before use, allow the vial to reach room temperature in a desiccator to prevent condensation on the cold chemical surface.

References

-

Quinone Monoacetals: Building Blocks for Regioselective Synthesis of Complex Aromatics Prayogik Rasayan URL:[Link]

-

Fluorinated Para-Quinone Monoacetal: Versatile Reactivity for Constructing Functionalized Scaffolds Chemistry: An Asian Journal URL:[Link]

-

Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines RSC Advances URL:[Link]

-

Anodic Oxidation of Phenols to Quinone Ketals Journal of the American Chemical Society URL:[Link]

The Nomenclature and Synthesis of Quinone Monoketals: A Technical Guide to 4,4-Dimethoxycyclohexa-2,5-dien-1-one

As a Senior Application Scientist navigating the intersection of organic synthesis and regulatory documentation, I frequently encounter structural ambiguities arising from legacy chemical nomenclature. A classic example of this is the naming dichotomy between 4,4-dimethoxy-2,5-cyclohexadienone and 4,4-dimethoxycyclohexa-2,5-dien-1-one (CAS: 935-50-2).

This whitepaper provides an in-depth analysis of the IUPAC nomenclature rules governing this critical synthetic intermediate, details field-proven, self-validating synthetic protocols, and explores its utility in modern drug development.

The Nomenclature Dichotomy: Legacy Usage vs. IUPAC PIN

In chemical databases and legacy literature, the omission of the "1" locant (yielding 4,4-dimethoxy-2,5-cyclohexadienone) is common. This stems from older nomenclature conventions which assumed that the principal functional group—the ketone—automatically occupies position 1, rendering the locant seemingly redundant.

However, modern cheminformatics, patent filings, and regulatory submissions demand absolute structural unambiguity. According to the IUPAC Nomenclature of Organic Chemistry 2013 Recommendations (Blue Book), specifically Rule P-64.2.2.2, the naming of cyclic ketones must follow strict substitutive rules.

The Causality of the PIN Rule: The rule dictates that while the "1" locant can be omitted in monosubstituted homogeneous monocyclic rings (e.g., cyclopentanone), if any locants are essential for defining the structure, all locants must be cited . Because the positions of the two double bonds (2,5) and the two methoxy groups (4,4) must be explicitly defined, the ketone's position must also be mathematically anchored to prevent algorithmic misinterpretation. Thus, the Preferred IUPAC Name (PIN) is strictly 4,4-dimethoxycyclohexa-2,5-dien-1-one .

Figure 1: IUPAC PIN Derivation Logic for 4,4-Dimethoxycyclohexa-2,5-dien-1-one

Quantitative Data & Chemical Identifiers

To ensure accurate database querying and inventory management, the following table summarizes the key identifiers and quantitative properties of the compound, cross-referenced with PubChem CID 394648 [2].

| Property | Value |

| Preferred IUPAC Name (PIN) | 4,4-dimethoxycyclohexa-2,5-dien-1-one |

| Legacy / General Name | 4,4-dimethoxy-2,5-cyclohexadienone |

| CAS Registry Number | 935-50-2 |

| PubChem CID | 394648 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Topological Polar Surface Area | 35.5 Ų |

| Boiling Point (Predicted) | 255.6 ± 40.0 °C |

Synthetic Methodologies: Causality and Protocols

The synthesis of 4,4-dimethoxycyclohexa-2,5-dien-1-one (often referred to as quinone monoketal) requires precise control over oxidation states to prevent over-oxidation to the fully conjugated para-benzoquinone. Below are two field-proven, self-validating protocols.

Protocol A: Anodic Oxidation of 1,4-Dimethoxybenzene

This electrochemical approach is highly scalable and avoids the use of toxic, heavy-metal oxidants.

Causality of Experimental Choices: Electrolysis is performed in a basic methanolic solution (1% KOH). The KOH acts as a supporting electrolyte to carry the current, but more importantly, it maintains a strictly basic environment. This prevents the premature, acid-catalyzed hydrolysis of the highly sensitive 1,1,4,4-tetramethoxycyclohexa-2,5-diene intermediate during the 2-electron oxidation process.

Step-by-Step Methodology:

-

Electrolyte Preparation: Dissolve 1,4-dimethoxybenzene (1.0 eq) in anhydrous methanol containing 1% w/v potassium hydroxide (KOH).

-

Electrolysis: Transfer the solution to an undivided electrochemical cell equipped with platinum foil electrodes.

-

Oxidation: Apply a constant current (e.g., 0.1 A/cm²) until exactly 2.2 Faradays per mole of starting material have passed.

-

Intermediate Isolation: Concentrate the methanolic solution in vacuo, partition with diethyl ether and water, and dry the organic layer to yield the crude bis-ketal (1,1,4,4-tetramethoxycyclohexa-2,5-diene).

-

Selective Hydrolysis: Dissolve the crude bis-ketal in acetone and add 1% aqueous acetic acid. Stir at room temperature for 30 minutes. The mild acidity selectively hydrolyzes only one of the ketal groups due to the deactivation of the second ketal by the newly formed electron-withdrawing carbonyl group.

-

Purification: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography to isolate the target monoketal.

Protocol B: Hypervalent Iodine Oxidation of 4-Methoxyphenol

For bench-scale synthesis where electrochemical setups are unavailable, hypervalent iodine reagents offer a rapid, highly controlled alternative.

Causality of Experimental Choices: (Diacetoxyiodo)benzene (PIDA) is utilized as a mild, two-electron oxidant. The reaction is strictly maintained at 0 °C. The target dienone is a highly reactive Michael acceptor and diene; elevated temperatures would rapidly lead to unwanted Diels-Alder dimerization or nucleophilic degradation. Methanol serves a dual purpose as both the solvent and the trapping nucleophile.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-methoxyphenol (1.0 eq) in anhydrous methanol (0.2 M concentration) under a nitrogen atmosphere.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C.

-

Oxidation: Slowly add PIDA (1.1 eq) portion-wise over 15 minutes to control the exotherm.

-

Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Validate completion via TLC (Hexane:EtOAc 7:3), observing the disappearance of the phenol spot.

-

Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct generated by the PIDA.

-

Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography to yield 4,4-dimethoxycyclohexa-2,5-dien-1-one as a pale yellow oil.

Figure 2: Divergent Synthetic Pathways to 4,4-Dimethoxycyclohexa-2,5-dien-1-one

Applications in Drug Development: Antitumor Quinols

The precise synthesis of 4,4-dimethoxycyclohexa-2,5-dien-1-one is not merely an academic exercise; it is a critical gateway to novel therapeutics. The compound serves as a highly electrophilic scaffold for the synthesis of complex quinols.

A prominent application is the development of antitumor quinols . As detailed in the Journal of Medicinal Chemistry [3], the "one-pot" addition of lithiated (arylsulfonyl)indoles to 4,4-dimethoxycyclohexa-2,5-dien-1-one generates intermediate ketals. Because the ketal functionality protects the highly reactive C4 position, the intermediate can be safely handled before being deprotected in situ using dilute acidic conditions. This yields 4-(1-arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones, which have demonstrated potent and selective in vitro antitumor activity across the National Cancer Institute (NCI) panel of 60 human cancer cell lines.

By adhering to the strict IUPAC PIN nomenclature and utilizing the self-validating synthetic protocols outlined above, researchers can ensure reproducibility and regulatory compliance when scaling these promising therapeutic agents.

References

-

Nomenclature of Organic Chemistry – IUPAC Recommendations and Preferred Names 2013 (Blue Book) . International Union of Pure and Applied Chemistry. Available at: [Link]

-

4,4-Dimethoxy-2,5-cyclohexadien-1-one . National Center for Biotechnology Information. PubChem Compound Summary for CID 394648. Available at: [Link]

-

Quinols as Novel Therapeutic Agents. 2. 4-(1-Arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones and Related Agents as Potent and Selective Antitumor Agents . Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

The Evolution and Mechanistic Paradigms of Quinone Monoketal Chemistry: From Electrochemical Synthesis to Hypervalent Iodine Dearomatization

Quinone monoketals (QMKs) and their ortho-quinol variants represent a highly versatile class of masked quinones. Characterized by a cyclohexa-2,4-dienone or cyclohexa-2,5-dienone core containing an enone and a ketal moiety, these compounds circumvent the extreme electrophilicity and redox instability of free quinones[1]. By temporarily masking one of the carbonyls, chemists can orchestrate highly regioselective and stereoselective transformations, making QMKs indispensable building blocks in the total synthesis of complex alkaloids, anthracyclinones, and morphan derivatives[2][3].

This whitepaper provides an in-depth technical analysis of the historical evolution, mechanistic causality, and validated synthetic protocols governing quinone monoketal chemistry.

Historical Milestones: The Shift in Oxidative Paradigms

The Electrochemical Era (1970s–1980s)

Historically, the controlled synthesis of QMKs was plagued by the harshness of traditional heavy-metal oxidants (e.g., Cerium(IV) ammonium nitrate, Silver(I) oxide). These reagents frequently caused over-oxidation, indiscriminate side reactions, or the unwanted oxidation of sensitive functional groups like thioethers[2].

In the late 1970s and 1980s, John S. Swenton and co-workers revolutionized the field by demonstrating that the anodic oxidation of hydroquinone ethers could yield quinone bisketals, which were subsequently hydrolyzed to QMKs[4][5]. This electrochemical approach provided a sustainable, reagent-free method to achieve dearomatization by directly removing electrons from the aromatic system, bypassing the need for toxic metallic species[6].

The Hypervalent Iodine Revolution (1990s–Present)

While anodic oxidation was highly effective, it required specialized electrolytic cells and struggled with highly sensitive, sterically hindered chiral substrates[7]. The advent of hypervalent iodine(III) and (V) reagents—spearheaded by researchers like Pelter, Kita, and Quideau—shifted the paradigm[8][9].

Reagents such as (diacetoxyiodo)benzene (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) enabled rapid, metal-free oxidative dearomatization of phenols in alcoholic solvents at room temperature[8][10]. Kita's subsequent development of chiral bis-iodanes unlocked enantioselective dearomatization, a critical milestone that allowed for the direct asymmetric synthesis of natural products without relying on chiral pool starting materials[9].

Mechanistic Pathways and Causality

The transformation of a flat, aromatic phenol into a highly functionalized, three-dimensional QMK requires a polarity inversion (Umpolung) of the electron-rich aromatic ring.

In the hypervalent iodine mechanism , the phenol oxygen coordinates to the highly electrophilic iodine(III) center, displacing an acetate ligand. This intermediate undergoes a rapid reductive elimination of iodobenzene. The causality of this step is driven by the thermodynamic stability of the leaving group (iodobenzene), which forces the generation of a transient, highly electrophilic phenoxenium ion[9][10]. This intermediate is immediately trapped by a nucleophilic solvent (e.g., methanol) to yield the QMK.

Fig 1: Mechanistic pathway of hypervalent iodine(III)-mediated oxidative dearomatization.

Quantitative Data: Comparative Modalities

To rationally select a synthetic route during drug development, chemists must weigh the operational parameters of electrochemical versus chemical oxidation. Table 1 summarizes these metrics based on historical and modern yields[2][10].

Table 1: Comparative Analysis of QMK Synthesis Modalities

| Parameter | Anodic Oxidation (Electrochemical) | Hypervalent Iodine (PIDA/PIFA) |

| Primary Oxidant | Electrons (Anode) | λ³-Iodane (e.g., PIDA, PIFA) |

| Typical Solvents | Methanolic KOH, LiClO₄/MeOH | Methanol, HFIP, Trifluoroethanol |

| Temperature Range | 0 °C to Room Temperature | -78 °C to Room Temperature |

| Yield Range | 50% – 97% | 75% – 99% |

| Key Advantage | Reagent-free, highly scalable, no stoichiometric byproducts | Mild, functional-group tolerant, enantioselective variants available |

| Primary Limitation | Requires specialized electrode setups and potentiostats | Generation of stoichiometric iodobenzene waste |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice and environmental condition is explicitly detailed to ensure reproducibility.

Protocol A: Electrochemical Synthesis of Quinone Bisketals and Hydrolysis

Anodic oxidation avoids the use of heavy metals that can coordinate with heteroatoms and cause unwanted side reactions[2][6]. Methanolic KOH acts dually as the nucleophile source (methoxide) and the supporting electrolyte.

-

Electrochemical Setup: Equip an undivided electrochemical cell with a Platinum (Pt) anode and a Copper (Cu) cathode[2].

-

Causality: Pt is highly resistant to anodic dissolution under oxidative stress, while Cu provides an effective, low-overpotential surface for concomitant proton reduction at the cathode.

-

-

Electrolysis: Dissolve the hydroquinone ether (e.g., 1,4-dimethoxybenzene) in a 2% methanolic KOH solution. Apply a constant direct current of 100 mA at 0 °C[2].

-

Causality: Maintaining 0 °C prevents the thermal degradation of the highly reactive radical cation intermediate[11].

-

-

In-Process Validation: Monitor the cell voltage. A sudden, sustained spike in voltage indicates electrode passivation (polymerization on the anode). Reversing polarity briefly or mechanically polishing the Pt anode restores optimal current flow.

-

Selective Hydrolysis: Extract the resulting bisketal and treat it with mild aqueous acid (e.g., 1% AcOH).

Protocol B: Hypervalent Iodine(III)-Mediated Oxidative Dearomatization

Iodobenzene diacetate (PIDA) acts as a mild, two-electron oxidant. The use of polar solvents like hexafluoroisopropanol (HFIP) or methanol stabilizes the transient phenoxenium ion via hydrogen bonding, preventing unwanted radical dimerization[10].

-

Preparation: Dissolve the substituted phenol (1.0 equiv) in anhydrous methanol or HFIP (0.1 M concentration) under an inert argon atmosphere[8][10].

-

Oxidation: Add PIDA (1.1 equiv) portion-wise at 0 °C, then allow warming to room temperature[10].

-

Causality: Gradual addition controls the exothermic release of acetic acid and prevents localized over-oxidation[9].

-

-

In-Process Validation: The reaction mixture will transition from colorless to deep yellow/orange as the phenoxenium ion forms and is trapped. The persistence of a dark red or black hue indicates unwanted ortho-quinone formation (over-oxidation); verify strictly anhydrous conditions to prevent water from acting as a competing nucleophile.

-

Quenching & Isolation: Upon consumption of the phenol (typically <1 hour via TLC), quench with saturated aqueous NaHCO₃ to neutralize the generated acetic acid[9]. Extract with dichloromethane and purify via flash chromatography.

Synthetic Applications & Reactivity Profiles

Because QMKs contain an enone and a ketal within a single cyclic framework, they exhibit a rich, divergent reactivity profile that can be tuned based on the choice of coreactants[1].

-

Diels-Alder Cycloadditions: QMKs act as highly electron-deficient dienes or dienophiles. For instance, halo-masked o-benzoquinones react rapidly with electron-rich dienophiles to form densely functionalized bicyclo[2.2.2]octenones[12].

-

Michael Additions: The conjugated enone system is highly susceptible to 1,4-conjugate addition. Recent methodologies have utilized cyclic 1,1-enediamines to perform double Michael additions on QMKs, yielding complex morphan derivatives in a single step[3].

-

Sigmatropic Rearrangements: Under Lewis acidic conditions or simply in the presence of silica gel, specific QMK variants (like orthoquinol acetates) undergo [3,3] and [3,5] sigmatropic acetoxy migrations to restore aromaticity while transferring functional groups[13].

Fig 2: Divergent synthetic applications and reactivity profiles of quinone monoketals.

Conclusion

The evolution of quinone monoketal chemistry from the brute-force oxidations of the mid-20th century to the elegant, reagent-controlled hypervalent iodine methodologies of today represents a triumph of physical organic chemistry. By understanding the causality behind phenoxenium ion generation and nucleophilic trapping, researchers can leverage QMKs to construct previously inaccessible stereocenters and polycyclic architectures, securing their role as a cornerstone of modern drug development and total synthesis.

References

- Quideau, S. et al. "First Asymmetric Synthesis of Orthoquinone Monoketal Enantiomers via Anodic Oxidation." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc1mT17s0DCfgBLvuUoBP78BZpC99LVrGusl9WsbAGRblRWVuRjTH-EqboI2q3QJf2ZWl8HLDaNPzshVTgGSOnuSmaLnd7JkbewBbkc-Jxw9XLMwqhzCUDHEqbSx_oXKorgPzAw-qeUcxql1fbhwZMsvotv_PiWPQAVZm6hwNMJDqbiCdyDAwb0gakqMapa3TGeLM1_sT-aLkn-Z2ORE3EwM80QQdbjrKI640cUNGaMJhukOblQy1VzGdQAKbsTBhB3A==]

- Scilit. "Mixed Quinone Monoketals via Iodobenzene Diacetate Oxidation." Scilit.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfvDB2KlE5aPeCZg6M9iz0PfXZxucJoS0yT6MztwyPPQzaaKjcRaEu-WogY7K4VsMaOH0NJ1BDhNZPUKutY_dahL7xWK1jGvrn1eIn12RMDcjhLE2_qNTHdK5aiqQ6dKBnMbqgRIIKo5vrt_8j9SpaDYsxCnM2vMJo3CeDoxCV]

- Hadjipavlidis, V. "SYNTHESIS AND REACTIONS OF SOME SPIROHETEROCYCLIC COMPOUNDS." NTU IRep.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo2Tv2jtKQBe70Gp1QXxfOXVw8OQ7S4FQhRpGu30QE_eClt52actlmh9Iw6L0qdLKWD0lqPhPQ_kV98bqW1U7a3mXPFiXOo1059qmYtysBZkBvBHyhOPBFO1vJ94NvIQ0wgQFSzVcWiYrARXep6y4k]

- Quideau, S. et al. "Oxidative Dearomatization of Phenols." Thieme-Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHll1yPgxG8c6pf3bxJVqZn_tUta3BpBH95B3OHX3GmgybScoLV-dz_VHS0kjH1Xf5-OeKBf6lM8whWqd73lvBdFhEBm4pULRTEFegjwYZVSahBHQEKBnZmL-6BBrfGtCWnmWNDS6rbDpdgaG9CeQppbSN3VQb58A0kLywYUARANsk9a2assnkodh3eFSuMWVx_H2EFcoarBj-BJR3JZglFOuO_DhwGx3iBbREivyKvXznzL6F1UQ==]

- Semantic Scholar. "Approaches to the stereocontrolled synthesis of anthracyclinones: preparation of optically pure bicyclic intermediates..." Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD6oxd1dkoy8igngTAHLEKHMzMwHcjPxIa_EKaFUsclD4-Uf5pEvApLkSewPqN2rj9bADanBgL7fOvhKM0mZCigJdgZdTbYjdeUhNVIvrjPtKuTttPPM_lsey_KmID_fOZIdjZKw10Yr0GzE4KLeVTwM5illhjobdRrGRrxDJmkwltZiaoq6Hlng==]

- Quideau, S. et al. "Orthoquinone monoketal chemistry. Experimental and density functional theory studies on orthoquinol acetate rearrangements." ResearchGate.[https://vertexaisearch.cloud.google.

- Pouységu, L. et al. "Hypervalent Iodine-Mediated Oxygenative Phenol Dearomatization Reactions." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFTdTrjWCB6a8MAhfJYfnM1msUOROCxlW2beSQeH6MCbJhunPhJAvO55Cux3iET8mxj8RbnslSfBFlZDQDzcEd7L5bpRK0VLMC8p_nIMfgr7ALBsO6Yqvhij5KHFr4G5zi4FGwPDHgRSjKDgqXNRfo5mcN3Ceg8FRoLWQCZgGcTLxJT53VDIpOr0MiKd2KDDgk2kAAtmCcDu47Dg7o6_Ga25tlDrJyyRTqEF3V-Zvz4xD-Y7W5Fw==]

- ResearchGate. "Electrochemical Synthesis of Dimerizing and Nondimerizing Orthoquinone Monoketals." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3F8RlkBQFe0cSIiqcpBEgkZoo1GXlCEpZw1LFiOlmqEiyw3eHE8_2qKioiRcEFjpYV3nlQuXnrUEuXFB4YBXLveOCuwEOohOMw_L8aZwHuSwVnH9S-V17SbUpyH3WqH0ogrJ_UqmLErB3Xpe_uItfHtnYP5NjhkGhwg-H4ITHuDGiwiO6UthdhO78mSRMccKGQsk6Z4oV3IynnHjcjxR4etl-GRNGaVwBawnF4hcyrEt8FCwzJmAIa4CrfLB1]

- Henton, D. R. et al. "Chemistry of quinone derivatives. Quinone monoketals via hydrolysis of electrochemically derived quinone bisketals." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFEBDVl1SOPR-JUuSCifvkE5OweOyZi9zHbqvFbvTZRS9Jr5vUXP2FrKfonhRLk61GW7HczwUJrU9_QIVYXMx8iBjNcPqWKL9RjCqlfrOTV9Wzgl7AmEleFwEVu84sjHcWPB2ujoDT]

- Swenton, J. S. "Quinone bis- and monoketals via electrochemical oxidation versatile intermediates for organic synthesis." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNpLP5daTTdf6N_7eEbfQJEx8FKYRO890HFEKf16zIqbocNpdoGxB4W9-7d7y3CNyyr7pDeTE7V_V22OHoaThUqUfh3d9Gjky9NtwhM1EFx3RVSPQHFLbTeXTsuHqQX9Y4m3oh5lUp]

- D-NB. "Recent Advances in Phenol Dearomatization and Its Application in Complex Syntheses." D-NB Info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmO5ic7IEkoB6nBe3UACYT1zX673HX35fC6lGmW-vfRjO-w2SAyyY0WCWEOGPfNhz3r-gvUpIhMVvPMQVVeNE0mDg09A6TIxS_nWiJiu2FCHP48hZoAIo72_g=]

- Divya Rasayan. "Quinone Monoacetals: Building Blocks for Regioselective Synthesis of Complex Aromatics." Divya Rasayan.[https://vertexaisearch.cloud.google.

- PMC. "Diastereoselective Synthesis of Morphan Derivatives by Michael and Hetero-Michael Addition of 1,1-Enediamines to Quinone Monoketals." NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb16fneB4OPwKJM1kuChHvJPS9YdVEn30jS0sAzuFV5qwS2-Jj7lEhlcLCdwy601X6HdtxEHbgK3nQN3IdJAt0oum8aJngUzyZ3FQOMJheG-D4pmNCIBZBF3jeQn4Mzc2ADrkAIrlbrap6lbs=]

Sources

- 1. divyarasayan.org [divyarasayan.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Diastereoselective Synthesis of Morphan Derivatives by Michael and Hetero-Michael Addition of 1,1-Enediamines to Quinone Monoketals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Mixed Quinone Monoketals via Iodobenzene Diacetate Oxidation | Scilit [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Functional Group Compatibility and Orthogonal Reactivity of Masked Quinones: A Comprehensive Technical Guide

Executive Summary: The Necessity of Masking

In the realm of complex molecule synthesis and drug development, quinones are ubiquitous structural motifs and highly versatile intermediates[1]. However, the intrinsic reactivity of free p-benzoquinones and o-benzoquinones presents a profound synthetic challenge. They are potent electrophiles, avid Michael acceptors, reactive dienophiles in Diels-Alder cycloadditions, and highly susceptible to redox cycling[2].

To navigate multi-step synthetic sequences—such as transition metal cross-couplings, aggressive reductions, or nucleophilic additions—chemists must temporarily suppress this reactivity. This is achieved through "masking" , a strategy that converts the reactive quinone into a stable surrogate, such as a quinone monoketal (QMA), a bisketal, or a hydroquinone diether/silyl ether[3][4]. This technical guide explores the functional group compatibility of these masked systems, the mechanistic causality behind their stability, and the self-validating protocols used for their orthogonal unmasking.

Mechanistic Rationale: Free vs. Masked Reactivity

The chemical behavior of a free quinone is dictated by its highly conjugated, electron-deficient

Conversely, masking a quinone as a quinone monoketal (QMA) involves the dearomatization of a phenol derivative, resulting in a cyclohexa-2,5-dienone core where one carbonyl is protected as a sp³-hybridized ketal[3][5]. This desymmetrization allows chemists to perform regioselective 1,2-additions at the free carbonyl or 1,4-conjugate additions at the enone system, without the risk of over-reaction or redox-mediated degradation[6].

Fig 1: Reactivity logic demonstrating the protective stability of masked quinones vs. free quinones.

Functional Group Compatibility Matrix

The utility of a masked quinone is defined by what it can survive. The choice of masking group dictates the synthetic conditions the molecule can withstand.

Quinone Monoketals (QMAs)

QMAs are remarkably stable to basic and nucleophilic conditions. Because the ketal carbon is sterically hindered and lacks a

Hydroquinone Diethers and Silyl Ethers

Hydroquinone diethers (e.g., -OMe, -OBn) are the most robust masking groups. They survive harsh basic conditions, strong nucleophiles, and transition-metal catalyzed cross-couplings (Suzuki, Stille, Heck). Silyl ethers (e.g., TBS, TIPS) offer tunable stability; they survive neutral and basic conditions but can be selectively cleaved by fluoride sources (TBAF) or mild acids[4].

Table 1: Compatibility Profile of Masked Quinones

| Reagent / Condition | Free Quinone | Quinone Monoketal (QMA) | Hydroquinone Diether | Hydroquinone Silyl Ether |

| Grignard / R-Li | Degradation / Redox | Tolerated (Attacks free C=O) | Highly Tolerated | Tolerated |

| NaBH₄ / LiAlH₄ | Reduced to Hydroquinone | Tolerated (Reduces C=O) | Highly Tolerated | Tolerated |

| Pd-Catalyzed Coupling | Catalyst Poisoning | Moderate Tolerance | Highly Tolerated | Highly Tolerated |

| Strong Base (KOH) | Polymerization | Tolerated | Highly Tolerated | Labile (Depending on Si) |

| Aqueous Acid (HCl) | Tolerated | Labile (Unmasks) | Tolerated | Labile (Unmasks) |

| Strong Oxidant (CAN) | Tolerated | Tolerated | Labile (Unmasks) | Labile (Unmasks) |

Orthogonal Unmasking Strategies: Causality and Yields

The true power of masked quinones lies in their selective "unmasking" at the late stages of a synthesis. This requires highly specific, orthogonal conditions.

Hydrolytic Unmasking of Ketals

The unmasking of a QMA or bisketal to a free quinone is achieved via acid-catalyzed hydrolysis[9]. Causality: The mechanism relies on the protonation of one of the ketal oxygen atoms, transforming it into a good leaving group (MeOH). The subsequent elimination generates a highly resonance-stabilized carboxonium ion. Water attacks this electrophilic center, forming a hemiketal, which rapidly collapses to expel the second molecule of methanol, yielding the thermodynamically stable quinone[9].

Oxidative Unmasking of Hydroquinones

Hydroquinone diethers are unmasked using single-electron transfer (SET) oxidants, most notably Ceric Ammonium Nitrate (CAN) or hypervalent iodine reagents (PIFA)[10][11].

Causality: CAN is a powerful one-electron oxidant (

Fig 2: Mechanism of oxidative deprotection of hydroquinone diethers using CAN.

Table 2: Quantitative Yields of Unmasking Strategies

| Substrate Type | Unmasking Reagent | Conditions | Average Yield | Ref |

| Quinone Monoketal | Dilute HCl / TFA | THF/H₂O, 25 °C, 2h | 85 - 95% | [9] |

| Hydroquinone Dimethyl Ether | CAN (2.5 - 3.0 equiv) | MeCN/H₂O, 0 °C, 1h | 80 - 92% | [11] |

| Hydroquinone Silyl Ether | PCC (Pyridinium Chlorochromate) | CH₂Cl₂, 25 °C, 2h | 60 - 90% | [4] |

| Hydroquinone Silyl Ether | TBAF followed by Ag₂O | THF, then CH₂Cl₂, 25 °C | 75 - 88% | [4] |

Step-by-Step Experimental Methodologies

To ensure reproducibility and self-validation, the following protocols outline the standard procedures for masking and unmasking quinones.

Protocol 1: Synthesis of Quinone Monoketals via PIDA Oxidation

Hypervalent iodine reagents offer a mild, metal-free alternative to anodic oxidation for the dearomatization of phenols into QMAs[5].

-

Preparation: Dissolve the starting 4-methoxyphenol derivative (1.0 mmol) in a mixture of anhydrous methanol (10 mL) and acetonitrile (5 mL) under an inert argon atmosphere.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add (Diacetoxyiodo)benzene (PIDA) (1.1 mmol) in small portions over 15 minutes to control the exothermic dearomatization.

-

Reaction Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor the disappearance of the phenol via TLC (typically 3:1 Hexanes:EtOAc). The formation of the QMA is indicated by a UV-active spot with a lower

value. -

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, neutralized with 1% Et₃N to prevent premature ketal hydrolysis) to yield the pure QMA.

Protocol 2: Oxidative Deprotection of Hydroquinone Diethers using CAN

This protocol is the gold standard for liberating p-quinones from their robust dimethyl ether masks[10][11].

-

Preparation: Dissolve the hydroquinone dimethyl ether (1.0 mmol) in a biphasic solvent system of acetonitrile (8 mL) and distilled water (2 mL). The water is strictly required as the nucleophilic oxygen source for the final quinone carbonyl.

-

Oxidation: Cool the mixture to 0 °C. Dissolve Ceric Ammonium Nitrate (CAN) (2.5 mmol) in 3 mL of water and add this solution dropwise to the reaction mixture over 10 minutes.

-

Observation: A rapid color change from the bright orange of Ce(IV) to the pale yellow of Ce(III) indicates successful single-electron transfer.

-

Workup: After 30–60 minutes (verify by TLC), dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 15 mL).

-

Isolation: Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent. The resulting crude quinone is often pure enough for subsequent steps, but can be recrystallized from hexanes/ether if necessary.

Conclusion

The strategic use of masked quinones is a cornerstone of modern synthetic organic chemistry. By understanding the functional group compatibility of quinone monoketals and hydroquinone ethers, researchers can seamlessly integrate highly reactive quinone motifs into complex, multi-step syntheses. The orthogonality of their unmasking conditions—acidic hydrolysis for ketals versus SET oxidation for ethers—provides the precise control required for advanced drug development and natural product total synthesis.

References

- Quinone Monoacetals: Building Blocks for Regioselective Synthesis of Complex Aromatics.divyarasayan.org.

- Use of Stabilized Phthalide Anion Annulation Reactions in Synthesis: An Update.thieme-connect.com.

- Well-established mechanism of the hydrolysis of acetals and ketals.researchgate.net.

- Oxidative Dearomatization of Phenols.thieme-connect.com.

- Ceric Ammonium Nitrate in Organic Synthesis. II. Oxidation of N,N-Dimethyl Methoxyphenylmethylamines to Methoxybenzaldehydes.tandfonline.com.

- Ceric ammonium nitrate.chemeurope.com.

- Oxidation of Hydroquinones and Hydroquinone Monomethyl Ethers to Quinones with tert-Butyl Hydroperoxide and Catalytic Amounts of Ceric Ammonium Nitrate (CAN).researchgate.net.

- Pyridinium chlorochromate releases quinones from hydroquinone silyl ethers.researchgate.net.

- Iron-Catalyzed Reductive Ring-Rearrangement Reaction of Bridged Benzo[b]oxocin-4-ones with Grignard Reagents to Afford Bridged Benzo[b]oxocin-2-ols.acs.org.

- SYNTHESIS OF 1,4-DISUBSTITUTED ISOQUINOLINES AS CHERYLLINE DERIVATIVES.scientific-publications.net.

- Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers.jackwestin.com.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. jackwestin.com [jackwestin.com]

- 3. divyarasayan.org [divyarasayan.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scientific-publications.net [scientific-publications.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Ceric_ammonium_nitrate [chemeurope.com]

Methodological & Application

Synthesis of Bicyclo[3.1.0]hexenones from 2,5-Cyclohexadienones: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bicyclo[3.1.0]hexenones

The bicyclo[3.1.0]hexane framework is a key structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its unique three-dimensional structure imparts specific conformational constraints that can be exploited in drug design to enhance potency and selectivity. Bicyclo[3.1.0]hexenones, as versatile synthetic intermediates, provide a gateway to this important class of molecules. One of the most elegant and efficient methods for their synthesis involves the photochemical rearrangement of readily available 2,5-cyclohexadienones. This application note provides a detailed overview of this transformation, including its mechanistic underpinnings, practical experimental protocols, and key considerations for successful implementation in a research and development setting.

Mechanistic Insights: The Di-π-Methane Rearrangement

The photochemical conversion of a 2,5-cyclohexadienone to a bicyclo[3.1.0]hexenone is a classic example of a di-π-methane rearrangement.[1][2] This type of reaction is characterized by the rearrangement of a molecule containing two π-systems separated by a single sp³-hybridized carbon atom.[1] In the case of 4,4-disubstituted-2,5-cyclohexadienones, the reaction is often referred to as a Type A rearrangement.[3][4][5]

The generally accepted mechanism proceeds through the following key steps:

-

Photoexcitation: The cyclohexadienone absorbs a photon of ultraviolet (UV) light, promoting it to an electronically excited state (typically the n-π* triplet state).[3][6]

-

Intersystem Crossing: The initially formed singlet excited state can undergo intersystem crossing (ISC) to the more stable triplet state.

-

β,β-Bonding: In the excited state, there is an enhanced bond order between the β-carbons (C2 and C5) of the dienone ring, leading to the formation of a cyclopropyl dicarbinyl diradical intermediate.[4][7]

-

Zwitterion Formation: Subsequent electronic demotion (radiationless decay) leads to a zwitterionic ground state intermediate.[3][8]

-

Rearrangement: This zwitterion then rearranges to form the final bicyclo[3.1.0]hexenone product.[3][9]

This mechanistic pathway has been supported by numerous studies, including the classic rearrangement of 4,4-diphenylcyclohexa-2,5-dienone.[9][10]

Caption: Generalized mechanism for the photochemical synthesis of bicyclo[3.1.0]hexenones.

Experimental Protocols

The following protocols provide a general framework for the photochemical synthesis of bicyclo[3.1.0]hexenones. Optimization of reaction conditions, such as solvent, concentration, and irradiation time, may be necessary for specific substrates.

Protocol 1: General Procedure for the Photochemical Rearrangement of 4,4-Disubstituted-2,5-cyclohexadienones

This protocol is adapted from established procedures for similar photochemical rearrangements.[11]

Materials:

-

4,4-disubstituted-2,5-cyclohexadienone (starting material)

-

Anhydrous, degassed solvent (e.g., benzene, toluene, or acetonitrile)

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to exclude wavelengths below 300 nm)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reaction setup and workup

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Dissolve the 4,4-disubstituted-2,5-cyclohexadienone (1.0 eq) in the chosen anhydrous, degassed solvent to a concentration of approximately 0.01-0.05 M in a quartz or Pyrex reaction vessel.

-

Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

-

Place the reaction vessel in the photochemical reactor and ensure it is properly cooled, typically to room temperature, using a cooling fan or a water bath.

-

-

Irradiation:

-

Irradiate the solution with a suitable UV lamp. For many cyclohexadienone rearrangements, a medium-pressure mercury lamp with a Pyrex filter (λ > 300 nm) is effective.[11]

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to over 24 hours depending on the substrate and reaction scale.

-

-

Workup:

-

Once the reaction is complete (as indicated by the consumption of the starting material), turn off the UV lamp and remove the reaction vessel from the reactor.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired bicyclo[3.1.0]hexenone.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

-

| Parameter | Recommended Condition | Rationale |

| Substrate Concentration | 0.01 - 0.05 M | Minimizes intermolecular side reactions and dimerization. |

| Solvent | Anhydrous, degassed Benzene, Toluene, or Acetonitrile | Inert solvents that are transparent to the UV light used. Degassing is crucial to remove oxygen. |

| Light Source | Medium-pressure Hg lamp with Pyrex filter (λ > 300 nm) | Provides sufficient energy for excitation while minimizing unwanted side reactions from higher energy UV light. |

| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the triplet excited state by oxygen. |

| Temperature | Room Temperature | Most photochemical rearrangements of this type are efficient at ambient temperature. |

Table 1: Key Experimental Parameters and Their Justification.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of bicyclo[3.1.0]hexenones from 2,5-cyclohexadienones.

Sources

- 1. Di-π-methane rearrangement - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 5. scribd.com [scribd.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

Application Notes & Protocols: Leveraging 4,4-Dimethoxy-2,5-cyclohexadien-1-one in Natural Product Synthesis

Abstract

4,4-Dimethoxy-2,5-cyclohexadien-1-one, often referred to as Büchi's ketone or 1,4-benzoquinone monomethyl ketal, is a versatile and powerful building block in modern organic synthesis.[1] Its unique structure, featuring a masked enone and a protected quinone moiety, allows for a diverse range of transformations crucial for the construction of complex molecular architectures. This guide provides an in-depth exploration of its core reactivity and demonstrates its strategic application in the synthesis of natural products. We will delve into detailed protocols for key reactions such as Diels-Alder cycloadditions and acid-catalyzed dearomatization-rearomatization sequences, offering insights into experimental design, mechanistic underpinnings, and practical considerations for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Advantage of a Masked Synthon

Natural product synthesis demands strategies that can efficiently build molecular complexity with high levels of control.[2] Ketones, in particular, are exceptionally valuable precursors due to the vast array of transformations they can undergo.[3] 4,4-Dimethoxy-2,5-cyclohexadien-1-one stands out as a premier example. It serves as a stable, crystalline solid that functions as a synthon for the otherwise unstable p-benzoquinone. The presence of the ketal group at the C4 position deactivates the typical reactivity of a quinone, allowing the α,β-unsaturated ketone system to be manipulated selectively. Subsequent acid-catalyzed hydrolysis and elimination of methanol readily unmasks the aromatic hydroquinone system, providing a facile entry into highly functionalized phenols and quinones.[4]

This dual reactivity makes it an invaluable tool for:

-

Constructing Bicyclic Scaffolds: Acting as a potent dienophile in [4+2] cycloaddition reactions.[5]

-

Forging Quaternary Centers: The C4 position is a pro-stereocenter, enabling the creation of all-carbon quaternary centers.[2]

-

Controlled Aromatization: Providing a reliable method for generating substituted hydroquinone methyl ethers, which are common motifs in bioactive natural products.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is fundamental to its successful application.

| Property | Value | Source |

| IUPAC Name | 4,4-dimethoxycyclohexa-2,5-dien-1-one | [6][7] |

| CAS Number | 935-50-2 | [7] |

| Molecular Formula | C₈H₁₀O₃ | [6][7] |

| Molecular Weight | 154.16 g/mol | [6] |

| Appearance | White to off-white crystalline solid | - |

| Solubility | Soluble in most common organic solvents (e.g., CH₂Cl₂, THF, Toluene, Acetone). | - |

Handling & Storage:

-

Store in a cool, dry place away from light and strong acids.

-

The compound is irritating to the skin, eyes, and respiratory tract.[6] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Core Reactivity Pathways

The synthetic utility of 4,4-dimethoxy-2,5-cyclohexadien-1-one stems from three primary modes of reactivity, which can be selectively accessed based on the reaction conditions.

Caption: Core reactivity modes of 4,4-dimethoxy-2,5-cyclohexadien-1-one.

Application: Diels-Alder Cycloaddition

The conjugated π-system of 4,4-dimethoxy-2,5-cyclohexadien-1-one makes it an excellent dienophile for the Diels-Alder reaction, a powerful method for forming six-membered rings.[5] This reaction constructs bicyclo[2.2.2]octenone frameworks in a single step with predictable stereochemistry, a strategy widely used in the synthesis of complex terpenes and alkaloids.[5]

Protocol 1: Thermal Diels-Alder with Cyclopentadiene

This protocol describes the classic cycloaddition between 4,4-dimethoxy-2,5-cyclohexadien-1-one and cyclopentadiene, a highly reactive diene.

Materials:

-

4,4-dimethoxy-2,5-cyclohexadien-1-one (1.0 equiv)

-

Cyclopentadiene (freshly cracked, 2.5 equiv)

-

Toluene, anhydrous

-

Standard laboratory glassware, reflux condenser, magnetic stirrer

Experimental Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4,4-dimethoxy-2,5-cyclohexadien-1-one.

-

Reagent Addition: Dissolve the dienophile in anhydrous toluene (approx. 0.2 M). Add freshly cracked cyclopentadiene to the solution.

-

Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dienophile is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess cyclopentadiene under reduced pressure.

-

Purification: The crude product is often of high purity. If necessary, it can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.

Causality & Insights:

-

Excess Diene: Cyclopentadiene is volatile and prone to dimerization. Using an excess ensures the reaction proceeds to completion.

-

Thermal Conditions: While many Diels-Alder reactions require high temperatures, the reactivity of cyclopentadiene allows this transformation to proceed under relatively mild heating. For less reactive dienes, higher temperatures or the use of a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) can accelerate the reaction.[5] Lewis acids coordinate to the carbonyl oxygen, lowering the LUMO energy of the dienophile and increasing its reactivity.[5]

Application: Michael Addition

As an α,β-unsaturated ketone, the dienone is a competent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles (Michael donors).[8][9] This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds at the β-position.

Protocol 2: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol details the addition of a soft carbon nucleophile, the enolate of diethyl malonate, to the dienone system.

Materials:

-

4,4-dimethoxy-2,5-cyclohexadien-1-one (1.0 equiv)

-

Diethyl malonate (1.2 equiv)

-

Sodium ethoxide (NaOEt, 1.1 equiv)

-

Ethanol, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

Experimental Procedure:

-

Enolate Formation: To a solution of sodium ethoxide in anhydrous ethanol at 0 °C, add diethyl malonate dropwise. Stir the mixture for 20 minutes at this temperature to ensure complete formation of the malonate enolate.

-

Conjugate Addition: Add a solution of 4,4-dimethoxy-2,5-cyclohexadien-1-one in anhydrous ethanol to the enolate solution at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting adduct by flash column chromatography on silica gel.

Causality & Insights:

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate diethyl malonate without directly attacking the dienone. Sodium ethoxide is a common and effective choice.[8]

-

Temperature Control: The initial low temperature controls the rate of addition and minimizes potential side reactions, such as polymerization or 1,2-addition to the carbonyl.

Application: Acid-Catalyzed Rearomatization

Perhaps the most powerful application of this reagent is its ability to undergo a facile acid-catalyzed rearrangement to form substituted aromatic compounds.[4] This transformation is often the final step after the dienone core has been elaborated, serving as a strategic unmasking of a hydroquinone monomethyl ether.

Caption: Workflow for the acid-catalyzed rearomatization of a dienone adduct.

Protocol 3: Rearomatization of a Diels-Alder Adduct

This protocol describes the aromatization of the bicyclic adduct formed in Protocol 1.

Materials:

-

Diels-Alder adduct (from Protocol 1)

-

Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)

-

Methanol or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Experimental Procedure:

-

Setup: Dissolve the Diels-Alder adduct in a suitable solvent like methanol or DCM in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of strong acid (e.g., a few drops of concentrated HCl or 0.1 equiv of TFA) dropwise.

-

Reaction: Stir the mixture at 0 °C or room temperature. The reaction is often rapid (30 minutes to 2 hours). Monitor its progress by TLC, observing the disappearance of the starting material and the formation of a more polar, UV-active spot.

-

Quenching: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Work-up: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: The resulting aromatic product can be purified by column chromatography.

Mechanistic Trustworthiness: The reaction proceeds via protonation of the carbonyl oxygen, followed by departure of one of the methoxy groups as methanol to form a stabilized carbocation.[4] Subsequent loss of a proton from the adjacent carbon re-establishes the aromatic system, yielding the thermodynamically stable hydroquinone monomethyl ether. This reliable and high-yielding transformation underscores the trustworthiness of this synthetic strategy.

Summary & Outlook

4,4-Dimethoxy-2,5-cyclohexadien-1-one is a cornerstone reagent for synthetic chemists aiming to construct complex, highly functionalized cyclic and aromatic systems. Its predictable reactivity in Diels-Alder cycloadditions, Michael additions, and acid-catalyzed rearomatizations provides a robust and reliable platform for the total synthesis of natural products. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this versatile building block, enabling the efficient and strategic assembly of novel bioactive compounds.

References

-

Synthesis of Buchi's ketones (Büchi and Winkler et al.). ResearchGate. Available at: [Link]

-

Schultz, A. G., & Antoulinakis, E. G. (1996). Photochemical and Acid-Catalyzed Rearrangements of 4-Carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one. The Journal of Organic Chemistry, 61(14), 4555–4559. Available at: [Link]

-

Skubi, K. L., et al. (2016). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Accounts of Chemical Research, 49(10), 2244-2257. Available at: [Link]

-

PubChem. (n.d.). 4,4-Dimethoxy-2,5-cyclohexadien-1-one. National Center for Biotechnology Information. Available at: [Link]

-

mediaTUM. (n.d.). Enantioselective Lewis Acid Catalyzed Photochemical Rearrangement Reactions of Cyclohexadienones. Technical University of Munich. Available at: [Link]

-

Foley, D. J., et al. (2022). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Chemical Communications. Available at: [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Wikimedia Foundation. Available at: [Link]

-

Lookchem. (n.d.). Cas 935-50-2,4,4-DIMETHOXY-2,5-CYCLOHEXADIEN-1-ONE, 96. Lookchem. Available at: [Link]

-

Foley, D. J., et al. (2022). Ketones as strategic building blocks for the synthesis of natural product-inspired compounds. Chemical Society Reviews, 51, 4094-4120. Available at: [Link]

-

Foley, D. J., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]

-

Stack Exchange. (2020, May 10). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Chemistry Stack Exchange. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 4-(3,5-Dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy-2,5-cyclohexadien-1-one. CAS. Available at: [Link]

-

PubChem. (n.d.). 2,5-Cyclohexadien-1-one, 4,4-dimethyl-. National Center for Biotechnology Information. Available at: [Link]

-

Schultz, A. G., et al. (1987). Photochemistry of 4-vinyl-2,5-cyclohexadien-1-ones. A remarkable effect of substitution on the type A and dienone-phenol photorearrangements. Journal of the American Chemical Society. Available at: [Link]

-

Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Organic Syntheses. Available at: [Link]

-

Godfrey, A. G., et al. (1993). Reactions of 4-hydroxycyclohexa-2,5-dienones under acidic conditions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455-7458. Available at: [Link]

-

Hill-Cousins, J. (2011). Desymmetrisation reactions of cyclohexa-1,4-dienes and marine natural product synthesis. Cardiff University. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Photochemical and Acid-Catalyzed Rearrangements of 4-Carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. 4,4-Dimethoxy-2,5-cyclohexadien-1-one | C8H10O3 | CID 394648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Handling & Preventing Hydrolysis of 4,4-Dimethoxy-2,5-cyclohexadien-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck researchers face when working with quinone monoketals: acid-catalyzed hydrolysis .

4,4-Dimethoxy-2,5-cyclohexadien-1-one is a highly versatile electrophile and building block in the synthesis of complex aromatics and natural products [1]. However, its structural architecture—an enone coupled with a ketal—makes it exceptionally sensitive to trace Brønsted and Lewis acids. Understanding the mechanistic causality behind its degradation is the first step toward implementing self-validating, fail-safe protocols in your laboratory.

Mechanistic Insight: The Causality of Degradation

To prevent hydrolysis, we must first understand the chemical driving forces. The instability of 4,4-dimethoxy-2,5-cyclohexadien-1-one is rooted in the high electrophilicity of its protonated state.

When exposed to trace acids (such as the silanol groups on standard silica gel or dissolved CO₂ in unbuffered water), one of the methoxy groups becomes protonated. This triggers the rapid expulsion of methanol, generating a highly reactive, resonance-stabilized oxonium/quinone methide cation [2]. If trace moisture is present, water acts as a nucleophile, attacking this intermediate to form a hemiketal. The hemiketal spontaneously collapses, yielding p-benzoquinone (which visually manifests as a distinct yellow/brown discoloration in your flask) and a second equivalent of methanol.

By mapping this pathway, we can engineer specific intervention points: neutralizing all trace acids (catalyst) and excluding water (nucleophile) .

Acid-catalyzed hydrolysis pathway of quinone monoketals and targeted interventions.

Troubleshooting & FAQs

Q: Why does my compound turn yellow and streak during silica gel chromatography? A: Standard silica gel is mildly acidic due to its surface silanol groups. These groups act as Brønsted acids, catalyzing the hydrolysis of the ketal on the column [1]. The yellow streaking is the formation of p-benzoquinone. To prevent this, you must deactivate the silica gel using a tertiary amine (e.g., Triethylamine) prior to loading your sample.

Q: How can I validate that my compound will survive the column before committing my entire batch? A: Utilize a self-validating 2D-TLC (Two-Dimensional Thin Layer Chromatography) test.

-

Spot your crude mixture in the bottom-left corner of an Et₃N-treated TLC plate.

-

Develop it in your chosen solvent system, then thoroughly dry the plate.

-

Rotate the plate 90 degrees and develop it a second time in the same solvent.

-